H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH

Neuroprotection Tetrodotoxin assay Structure-activity relationship

ADNF-14 (VLGGGSALLRSIPA) is the definitive 14-aa ADNF-derived peptide retaining the full N-terminal Val-Leu-Gly-Gly-Gly extension absent in ADNF-9. This structural domain confers unique PKC- and MAPK-dependent neuroprotective signaling (EC₅₀ 0.3 fM) validated in neonatal excitotoxic lesion models. Choose ADNF-14 for SAR campaigns mapping minimal active sequences, mechanistic pathway dissection, or reproducing foundational gp120 neuroprotection data. Shorter analogs lack PKC/MAPK engagement and show up to 100,000-fold potency loss.

Molecular Formula C58H103N17O17
Molecular Weight 1310.5 g/mol
CAS No. 177159-38-5
Cat. No. B065079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH
CAS177159-38-5
Molecular FormulaC58H103N17O17
Molecular Weight1310.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)N
InChIInChI=1S/C58H103N17O17/c1-13-32(10)46(56(90)75-19-15-17-41(75)54(88)67-34(12)57(91)92)74-53(87)40(27-77)73-49(83)35(16-14-18-62-58(60)61)69-50(84)38(22-30(6)7)71-51(85)37(21-29(4)5)70-47(81)33(11)66-52(86)39(26-76)68-44(80)25-64-42(78)23-63-43(79)24-65-48(82)36(20-28(2)3)72-55(89)45(59)31(8)9/h28-41,45-46,76-77H,13-27,59H2,1-12H3,(H,63,79)(H,64,78)(H,65,82)(H,66,86)(H,67,88)(H,68,80)(H,69,84)(H,70,81)(H,71,85)(H,72,89)(H,73,83)(H,74,87)(H,91,92)(H4,60,61,62)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,45-,46-/m0/s1
InChIKeyBGJCDLGCXIOVBW-BLPBYGFISA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ADNF-14 Peptide (CAS 177159-38-5): A 14-mer Activity-Dependent Neurotrophic Factor Fragment for Femtomolar Neuroprotection Research and Procurement


The compound H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH (CAS 177159-38-5), also designated ADNF-14 or VLGGGSALLRSIPA, is a synthetic 14-amino-acid linear peptide derived from activity-dependent neurotrophic factor (ADNF) [1]. ADNF is a glia-derived protein secreted in response to vasoactive intestinal peptide (VIP) that prevents neuronal death at femtomolar concentrations [2]. ADNF-14 mimics the survival-promoting action of the full-length parent protein and represents the first characterized shorter polypeptide fragment that retains the identical neuroprotective potency of intact ADNF [1]. Its primary sequence contains a critical N-terminal extension (Val-Leu-Gly-Gly-Gly) absent from the subsequently described 9-amino-acid core peptide ADNF-9 (SALLRSIPA) [2], which confers mechanistically distinct signal transduction properties involving protein kinase C (PKC) and mitogen-associated protein kinase (MAPK) pathway activation [3].

Why ADNF-14 (CAS 177159-38-5) Cannot Be Simply Replaced by ADNF-9 or NAP in Neuroprotection Research: Structural and Mechanistic Determinants


Although ADNF-9 (SALLRSIPA) and NAP (NAPVSIPQ) are often described as more potent or broader-range neuroprotective peptides in certain assay systems [1], these in-class analogs are not functionally interchangeable with ADNF-14. ADNF-14 retains the full N-terminal pentapeptide extension (Val-Leu-Gly-Gly-Gly) that is absent in ADNF-9, and this structural difference is mechanistically consequential: longer peptides that include the ADNF-9 sequence, such as ADNF-14, uniquely activate protein kinase C and mitogen-associated protein kinase kinase signaling cascades required for neuroprotection in the developing brain [2]. In contrast, ADNF-9 alone does not engage these pathways [2]. Furthermore, the two serine residues (positions 6 and 11 in ADNF-14; corresponding to Ser-442 and Ser-447 of hsp60) are critical for high-affinity activity—substitution to cysteine, as occurs in the naturally homologous hsp60 peptide, results in a 100,000-fold loss of potency [3]. Users who substitute ADNF-14 with shorter or sequence-divergent analogs risk losing both the PKC/MAPK-dependent signaling mechanism and the full structural fidelity that underlies the peptide's femtomolar potency in specific disease-relevant models.

ADNF-14 (CAS 177159-38-5) Quantitative Differentiation Evidence: Head-to-Head Potency, Signaling Selectivity, and In Vivo Efficacy Data


ADNF-14 Exhibits Identical Femtomolar Potency to Intact ADNF and 100,000-Fold Greater Potency Than the hsp60 Homolog

ADNF-14 (VLGGGSALLRSIPA) increases neuronal survival in tetrodotoxin (TTX)-treated cerebral cortical cultures with an EC50 of 0.3 fM, a potency identical to that of purified intact ADNF [1]. By contrast, the hsp60 homologous peptide (VLGGGCALLRCIPA), which differs by only two amino acid residues—cysteine replacing serine at positions 6 and 11—is approximately 100,000-fold less potent and about 50% less efficacious than ADNF-14 in the same assay system [1]. This demonstrates that the serine residues are critical determinants of the femtomolar neuroprotective activity of ADNF-14 and that non-homologous substitutions are not functionally tolerated.

Neuroprotection Tetrodotoxin assay Structure-activity relationship

ADNF-14 Uniquely Requires PKC and MAP Kinase Kinase Activation for Neuroprotection—A Signaling Mechanism Not Shared by Shorter ADNF-9

In an in vivo neonatal mouse model of excitotoxic brain lesions induced by intracerebral ibotenate injection, coadministration of ADNF-14 prevented both neuronal death (in pups injected on the day of birth) and white matter cystic lesions (in pups treated 5 days after birth) [1]. Pharmacological inhibition studies with selective transduction pathway inhibitors demonstrated that activation of protein kinase C (PKC) and mitogen-associated protein kinase kinase (MAPKK) was critical for ADNF-14-mediated neuroprotection [1]. Immunocytochemistry confirmed that ADNF-14 activated PKC and MAPK in cortical neurons (postnatal day 0) and in white matter astrocytes (postnatal day 5) [1]. A later comprehensive review of the ADNF/ADNP molecular chaperone family explicitly states that longer peptides containing the ADNF-9 sequence (exemplified by ADNF-14) activate PKC and MAPKK pathways, whereas this property is not attributed to the shorter ADNF-9 peptide (SALLRSIPA) [2]. This constitutes a mechanistic differentiation: ADNF-14 engages signaling cascades that ADNF-9 does not recapitulate.

Signal transduction Protein kinase C MAP kinase Neonatal excitotoxicity

ADNF-14 Protects Against Four Distinct Neurotoxins: gp120, NMDA, β-Amyloid, and Tetrodotoxin—Establishing a Broad-Spectrum Neuroprotection Profile

ADNF-14 has been shown to prevent neuronal cell death induced by four mechanistically distinct neurotoxic agents: the HIV envelope glycoprotein gp120, the excitotoxin N-methyl-D-aspartate (NMDA), the β-amyloid peptide (amino acids 25–35, associated with Alzheimer's disease pathology), and tetrodotoxin (electrical activity blockade) [1]. This broad protection spectrum was demonstrated in dissociated cerebral cortical cultures [2]. While ADNF-9 (SALLRSIPA) also exhibits neuroprotection against NMDA, β-amyloid, and tetrodotoxin [3], ADNF-14's protection against gp120 is particularly notable because it was the peptide originally used to establish the proof-of-concept for ADNF-mediated neuroprotection against HIV-associated neurotoxicity [1]. The gp120 neuroprotection data for ADNF-14 (FIG. 11 of the patent) remains a foundational reference point against which the neuroprotective breadth of ADNF-derived peptides is benchmarked [2].

Broad-spectrum neuroprotection HIV gp120 β-amyloid NMDA excitotoxicity

Intranasal ADNF-14 Alleviates Learning Impairment Induced by Cholinergic Blockade—In Vivo Cognitive Functional Evidence

Daily intranasal administration of ADNF-14 at a dose of 1 μg/day was shown to alleviate learning impairment produced by cholinergic blockade in an animal model [1]. This in vivo cognitive functional endpoint is distinct from cell-survival-based neuroprotection assays and demonstrates that ADNF-14 can cross the nasal epithelium and exert a pharmacodynamic effect on learning and memory processes. The patent also discloses that ADNF-9 (1 μg/day intranasal) similarly alleviates learning impairment [1], indicating that both peptides are active via this route. However, ADNF-14 was the first peptide for which this functional cognitive endpoint was demonstrated [1], establishing a precedent for ADNF-derived peptides as procognitive agents.

Learning and memory Intranasal administration Cholinergic blockade Alzheimer's disease model

Recommended Research and Procurement Application Scenarios for ADNF-14 (CAS 177159-38-5) Based on Differentiating Evidence


Structure-Activity Relationship (SAR) Studies Requiring the Full-Length ADNF Active Site Scaffold

For SAR campaigns aimed at mapping the minimal active sequence of ADNF or probing the functional contribution of the N-terminal Val-Leu-Gly-Gly-Gly extension, ADNF-14 serves as the essential reference compound. The patent-established EC50 of 0.3 fM in TTX-treated cerebral cortical cultures [1] provides a precise benchmark against which truncated analogs (e.g., ADNF-9, GSALLRSIPA, RSIPA) or substituted variants can be quantitatively compared. The 100,000-fold potency differential between ADNF-14 and its cysteine-substituted hsp60 homolog underscores the critical contribution of the two serine residues [1], making ADNF-14 the indispensable full-length positive control in any SAR study of this peptide family.

Investigation of PKC/MAPK-Dependent Neuroprotective Signaling in the Developing Brain

ADNF-14 is uniquely suited for studies interrogating neuroprotective signal transduction mechanisms that require PKC and MAP kinase kinase activation in neonatal brain tissue. The demonstration that ADNF-14-mediated protection against ibotenate-induced excitotoxic lesions in neonatal mice is abolished by the PKC inhibitor calphostin C and the MAPKK inhibitor PD98059 [2] positions this peptide as a selective pharmacological tool for activating these pathways in developmental neurobiology research. Shorter analogs such as ADNF-9 have not been shown to engage the same PKC/MAPKK signaling axis [3], making ADNF-14 the preferred choice when pathway-specific mechanistic dissection is the experimental objective.

In Vivo Models of Perinatal Excitotoxic Brain Injury with Dual Neuronal and White Matter Endpoints

For preclinical studies modeling neonatal hypoxic-ischemic brain injury, periventricular leukomalacia, or excitotoxic white matter damage, ADNF-14 provides validated in vivo efficacy data covering both neuronal survival and white matter protection. In the ibotenate-induced neonatal mouse model, ADNF-14 co-treatment prevented neuronal death in cortical layers when administered on the day of birth and prevented white matter cystic lesion formation when administered on postnatal day 5 [2]. This dual protection profile—neuronal plus white matter—has been specifically demonstrated for ADNF-14 and may not be replicated by shorter peptides that lack the N-terminal extension or the associated PKC/MAPK signaling capacity.

HIV-Associated Neurocognitive Disorder (HAND) Research Requiring Continuity with Foundational gp120 Neuroprotection Literature

ADNF-14 is the prototypical ADNF-derived peptide for which neuroprotection against HIV envelope protein gp120 was first established [4]. Patent FIG. 11 directly documents ADNF-14-mediated protection against gp120-induced neuronal death [1]. For laboratories engaged in HAND research that require benchmarking against the original discovery data or reproducing the foundational gp120 neuroprotection findings, ADNF-14 provides the precise peptide sequence and established experimental context, ensuring comparability with the seminal ADNF neuroprotection literature that predates the development of ADNF-9 and NAP.

Quote Request

Request a Quote for H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.